

# Technical Guide: Structure Elucidation of 1-(4-Aminoindolin-1-yl)ethanone

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## Compound of Interest

Compound Name: **1-(4-Aminoindolin-1-yl)ethanone**

Cat. No.: **B174400**

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## Abstract

This technical guide outlines a comprehensive methodology for the synthesis and definitive structure elucidation of **1-(4-aminoindolin-1-yl)ethanone**. Given the absence of extensive published data for this specific compound, this document provides a proposed synthetic route based on established chemical transformations and a detailed workflow for structural confirmation using modern spectroscopic techniques. The protocols and expected data presented herein are intended to serve as a robust framework for researchers working with this and structurally related molecules.

## Introduction

**1-(4-Aminoindolin-1-yl)ethanone** (CAS No. 17274-64-5) is an indoline derivative with potential applications in medicinal chemistry and materials science.<sup>[1][2]</sup> Its structure, featuring an acetylated nitrogen on the indoline ring and an amino group on the benzene ring, presents a versatile scaffold for further chemical modification. Accurate synthesis and unambiguous structural verification are paramount for any subsequent research and development activities. This guide details the necessary steps to achieve this, from chemical synthesis to spectroscopic analysis.

## Proposed Synthesis

A plausible and efficient synthesis of **1-(4-aminoindolin-1-yl)ethanone** can be envisioned through a two-step process starting from the commercially available 4-aminoindoline. The proposed pathway involves the selective N-acetylation of the indoline nitrogen.

## Synthetic Pathway

The logical synthetic route is the direct N-acetylation of 4-aminoindoline using a suitable acetylating agent. The secondary amine of the indoline ring is generally more nucleophilic than the aromatic primary amine, allowing for selective acylation under controlled conditions.

Caption: Proposed synthesis of **1-(4-aminoindolin-1-yl)ethanone**.

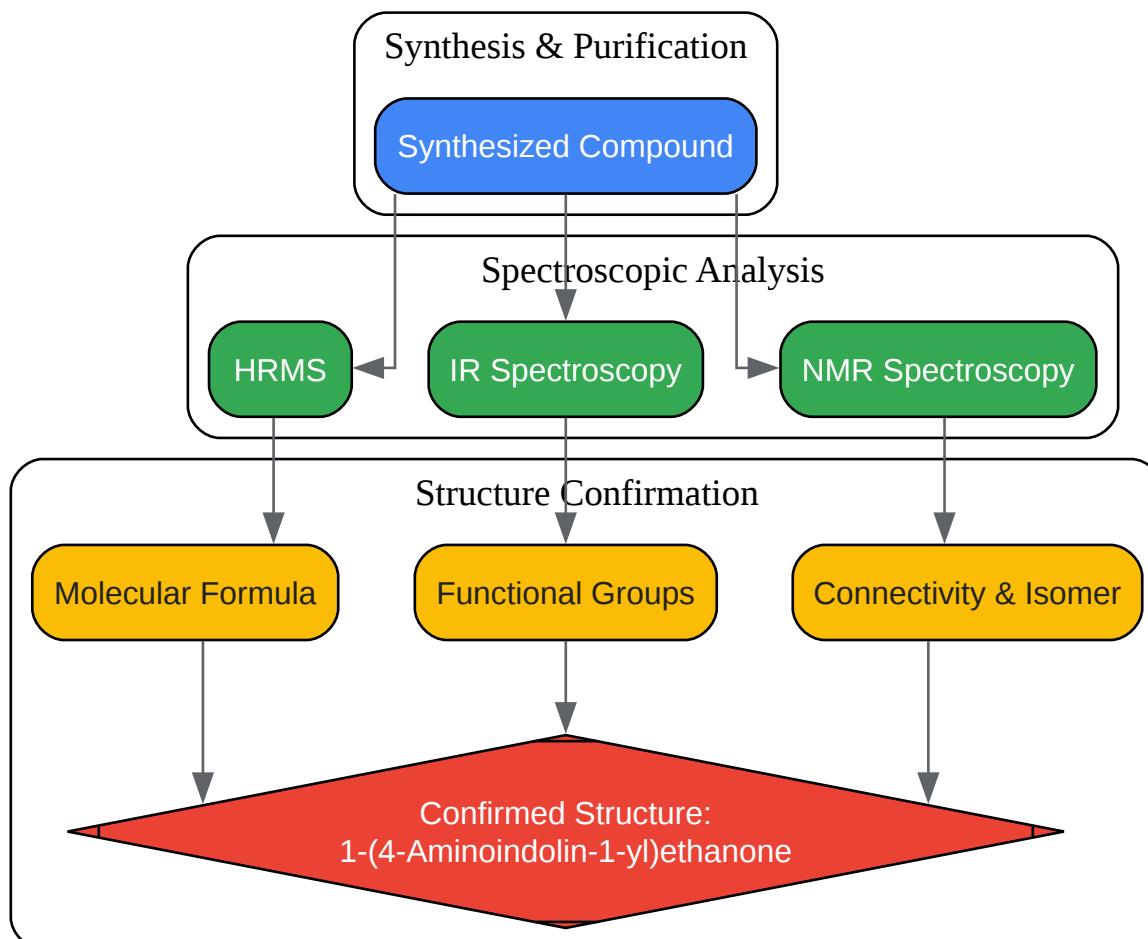
## Experimental Protocol: N-Acetylation of 4-Aminoindoline

- Materials: 4-aminoindoline, Acetic Anhydride ( $\text{Ac}_2\text{O}$ ), Pyridine, Dichloromethane (DCM), Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ), Brine, Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ).
- Procedure:
  - Dissolve 4-aminoindoline (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
  - Cool the solution to 0 °C using an ice bath.
  - Add pyridine (1.2 eq) to the solution.
  - Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
  - Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
  - Upon completion, quench the reaction by adding saturated aqueous  $\text{NaHCO}_3$  solution.
  - Separate the organic layer, and extract the aqueous layer with DCM (3x).
  - Combine the organic layers, wash with brine, and dry over anhydrous  $\text{MgSO}_4$ .

- Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.
- Purify the crude product by flash column chromatography on silica gel to obtain pure **1-(4-aminoindolin-1-yl)ethanone**.

## Structure Elucidation Workflow

The definitive identification of the synthesized product requires a multi-faceted analytical approach. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, supplemented by infrared (IR) spectroscopy, will be employed to confirm the molecular formula and connectivity of **1-(4-aminoindolin-1-yl)ethanone**.



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Caption: Workflow for the structure elucidation of the target compound.

## Spectroscopic Data (Predicted)

The following tables summarize the expected quantitative data from the spectroscopic analyses of **1-(4-aminoindolin-1-yl)ethanone**.

**Table 1: Predicted  $^1\text{H}$  NMR Data (400 MHz,  $\text{CDCl}_3$ )**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
~7.0 - 7.2	t	1H	~7.8	H-6 (Aromatic)
~6.3 - 6.5	d	1H	~7.8	H-5 (Aromatic)
~6.2 - 6.4	d	1H	~7.8	H-7 (Aromatic)
~4.0 - 4.2	t	2H	~8.5	H-2 (Indoline CH <sub>2</sub> )
~3.0 - 3.2	t	2H	~8.5	H-3 (Indoline CH <sub>2</sub> )
~3.5 - 4.0	br s	2H	-	-NH <sub>2</sub> (Amino)
~2.2 - 2.3	s	3H	-	-COCH <sub>3</sub> (Acetyl)

**Table 2: Predicted  $^{13}\text{C}$  NMR Data (100 MHz,  $\text{CDCl}_3$ )**

Chemical Shift ( $\delta$ , ppm)	Assignment
~168.0 - 170.0	C=O (Amide)
~145.0 - 147.0	C-7a (Aromatic Quat.)
~140.0 - 142.0	C-4 (Aromatic Quat.)
~128.0 - 130.0	C-6 (Aromatic CH)
~122.0 - 124.0	C-3a (Aromatic Quat.)
~106.0 - 108.0	C-5 (Aromatic CH)
~104.0 - 106.0	C-7 (Aromatic CH)
~50.0 - 52.0	C-2 (Indoline CH <sub>2</sub> )
~28.0 - 30.0	C-3 (Indoline CH <sub>2</sub> )
~23.0 - 25.0	-COCH <sub>3</sub> (Acetyl)

**Table 3: Predicted IR Spectroscopy Data (ATR)**

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
3450 - 3300	Medium, Broad	N-H Stretch (Primary Amine)
3050 - 3000	Medium	C-H Stretch (Aromatic)
2980 - 2850	Medium	C-H Stretch (Aliphatic)
1640 - 1620	Strong	C=O Stretch (Amide)
1620 - 1580	Medium	N-H Bend (Primary Amine)
1600 - 1450	Medium	C=C Stretch (Aromatic)

**Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data**

Ion	Calculated m/z	Observed m/z
$[M+H]^+$	177.1028	$177.1022 \pm 0.0005$
$[M+Na]^+$	199.0847	$199.0841 \pm 0.0005$

## Detailed Experimental Protocols for Analysis Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform ( $CDCl_3$ ) containing 0.03% tetramethylsilane (TMS) as an internal standard. Filter the solution into a clean, dry 5 mm NMR tube.
- $^1H$  NMR Spectroscopy Protocol:
  - Acquire the spectrum on a 400 MHz spectrometer.
  - Set the spectral width to cover a range of -2 to 12 ppm.
  - Use a 30-degree pulse width.
  - Set the acquisition time to 4 seconds and the relaxation delay to 2 seconds.
  - Acquire 16 scans and apply a Fourier transform with a line broadening of 0.3 Hz.
  - Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.[3][4]
- $^{13}C$  NMR Spectroscopy Protocol:
  - Acquire the spectrum on the same instrument at a frequency of 100 MHz.
  - Use a proton-decoupled pulse sequence.
  - Set the spectral width to cover a range of 0 to 220 ppm.
  - Set the acquisition time to 2 seconds and the relaxation delay to 5 seconds to ensure quantitative data for quaternary carbons.[5][6]

- Acquire 1024 scans.
- Process the data with a Fourier transform using an exponential multiplication with a line broadening of 1.0 Hz.
- Reference the spectrum to the  $\text{CDCl}_3$  solvent peak at 77.16 ppm.

## Infrared (IR) Spectroscopy

- Sample Preparation: No specific preparation is required for Attenuated Total Reflectance (ATR) analysis.[\[7\]](#)
- ATR-FTIR Protocol:
  - Ensure the diamond ATR crystal is clean by wiping it with isopropanol and allowing it to dry completely.
  - Collect a background spectrum of the empty ATR crystal.[\[8\]](#)
  - Place a small amount (1-2 mg) of the solid purified compound onto the center of the ATR crystal.
  - Apply pressure using the anvil to ensure good contact between the sample and the crystal.[\[9\]](#)
  - Collect the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .
  - Co-add 32 scans to improve the signal-to-noise ratio.
  - The resulting spectrum will be an absorbance spectrum automatically ratioed against the background.

## High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- HRMS Protocol:

- Analyze the sample using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.[10]
- Operate the ESI source in positive ion mode.
- Infuse the sample solution at a flow rate of 5-10  $\mu$ L/min.
- Acquire data over a mass range of m/z 50-500.
- Use an internal calibrant or perform external calibration to ensure high mass accuracy (typically < 5 ppm).[11]
- Determine the exact mass of the protonated molecular ion  $[M+H]^+$  and compare it to the calculated theoretical mass for the molecular formula  $C_{10}H_{12}N_2O$ .[12]

## Conclusion

The successful synthesis and rigorous characterization of **1-(4-aminoindolin-1-yl)ethanone** are critical for its use in further research. The protocols and predicted data outlined in this guide provide a clear and comprehensive pathway for the unambiguous elucidation of its chemical structure. By following this workflow, researchers can confidently verify the identity and purity of their synthesized material, establishing a solid foundation for its application in drug discovery and other scientific endeavors.

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